Glycylprolylarginine
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Overview
Description
This compound is notable for its role as an inhibitor of fibrinogen aggregation and fibrin polymerization . It is often used in biochemical research due to its ability to interact with specific protein targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Pro-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of H-Gly-Pro-Arg-OH follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process is optimized to ensure high purity and consistency, which is crucial for its applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
H-Gly-Pro-Arg-OH undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents are used in SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield reduced forms of the peptide .
Scientific Research Applications
H-Gly-Pro-Arg-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Medicine: Potential therapeutic applications in preventing blood clots and treating related disorders.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques
Mechanism of Action
H-Gly-Pro-Arg-OH exerts its effects by binding to the fibrinogen D domain, inhibiting the ability of fibrinogen to bind to the platelet membrane glycoprotein GPIIb/IIIa. This prevents the polymerization of fibrin monomers and inhibits ADP-induced platelet aggregation . The molecular targets involved include fibrinogen and the GPIIb/IIIa receptor on platelets .
Comparison with Similar Compounds
Similar Compounds
H-Gly-Pro-Arg-Pro-OH: Another tetrapeptide with similar inhibitory effects on fibrinogen aggregation.
H-Arg-Gly-Asp-Ser-OH: Known for its role in cell adhesion and signaling.
Cyclo(Arg-Gly-Asp-D-Phe-Val): Used in studies of integrin binding and cell adhesion
Uniqueness
H-Gly-Pro-Arg-OH is unique due to its specific inhibition of fibrinogen aggregation and fibrin polymerization, making it a valuable tool in coagulation research. Its ability to interact with specific protein targets distinguishes it from other peptides with broader or different biological activities .
Properties
IUPAC Name |
2-[[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N6O4/c14-7-10(20)19-6-2-4-9(19)11(21)18-8(12(22)23)3-1-5-17-13(15)16/h8-9H,1-7,14H2,(H,18,21)(H,22,23)(H4,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPCXBJRLBHWME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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